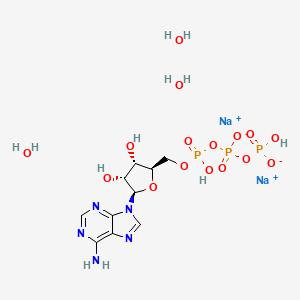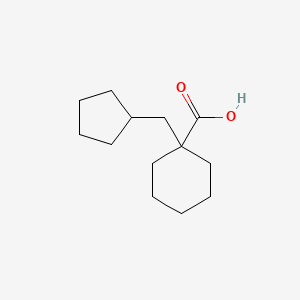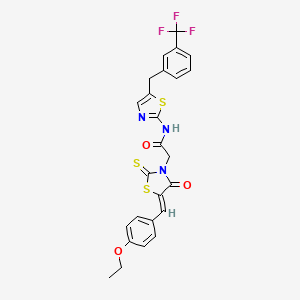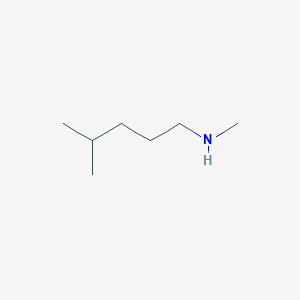
Adenosine 5'-triphosphate disodium salt trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-triphosphate disodium salt trihydrate is a chemical compound with the empirical formula C10H20N5Na2O16P3. It is a form of adenosine triphosphate (ATP) that is stabilized with disodium salt and three molecules of water. ATP is a central molecule in cellular energy transfer, playing a crucial role in various biochemical processes, including respiration, biosynthetic reactions, and cell signaling .
作用机制
Adenosine 5’-triphosphate disodium salt trihydrate (ATP)
is a central component of energy storage and metabolism in vivo . Here is an overview of its mechanism of action:
Target of Action
The primary targets of ATP are various cellular processes, including respiration, biosynthetic reactions, active transport, and motility . It acts as a substrate for many kinases involved in cell signaling and adenylate cyclase that produce the secondary messenger cyclic adenosine monophosphate (cAMP) .
Mode of Action
ATP interacts with its targets by providing the metabolic energy to drive metabolic pumps . It serves as a coenzyme in a wide array of enzymatic reactions . It also increases the activity of Ca2±activated K+ channels .
Biochemical Pathways
ATP participates in several biological processes. It is involved in the ATP turnover cycle of microtubule motors and plays a role in activating the NLR family pyrin domain containing 3 (NLRP3) inflammasome . It also contributes to the stimulation of bone marrow-derived dendritic cells (BMDCs) in vitro .
Pharmacokinetics
The pharmacokinetics of ATP are influenced by its solubility. It is soluble in water (50 mg/mL), which can impact its bioavailability . .
Result of Action
The action of ATP results in various molecular and cellular effects. For instance, it enhances the feeding rate in a feeding behavior study of Rhodnius prolixus . It also plays a crucial role in energy storage and metabolism .
Action Environment
The action, efficacy, and stability of ATP can be influenced by environmental factors. For example, ATP solutions stored frozen are stable for at least one year, and a refrigerated solution would be stable for at least one week . The pH of the environment can also affect its solubility .
生化分析
Biochemical Properties
Adenosine 5’-triphosphate disodium salt trihydrate participates in several biological processes such as membrane transport, muscle contraction, and synthesis, and degradation of biological molecules . It serves as an intracellular and extracellular signaling molecule in certain cellular processes such as cell motility, organ development, neurotransmission, and insulin secretion .
Cellular Effects
Adenosine 5’-triphosphate disodium salt trihydrate influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism . It is involved in the ATP turnover cycle of microtubule motors and plays a role in activating the NLR family pyrin domain containing 3 (NLRP3) inflammasome .
Molecular Mechanism
At the molecular level, Adenosine 5’-triphosphate disodium salt trihydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a substrate for proteins of the kinesin superfamily .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adenosine 5’-triphosphate disodium salt trihydrate change over time. It has been used to determine ATP levels in various bacterial cultures
Metabolic Pathways
Adenosine 5’-triphosphate disodium salt trihydrate is involved in several metabolic pathways. It interacts with various enzymes and cofactors . Detailed studies on its effects on metabolic flux or metabolite levels are yet to be conducted.
准备方法
Synthetic Routes and Reaction Conditions
Adenosine 5’-triphosphate disodium salt trihydrate can be synthesized through enzymatic methods involving the phosphorylation of adenosine diphosphate (ADP) using ATP synthase. This process typically occurs under controlled conditions with specific pH and temperature settings to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of adenosine 5’-triphosphate disodium salt trihydrate often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce ATP, which is then extracted and purified. The final product is crystallized to obtain the disodium salt trihydrate form .
化学反应分析
Types of Reactions
Adenosine 5’-triphosphate disodium salt trihydrate undergoes various chemical reactions, including:
Hydrolysis: ATP can be hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi) or to adenosine monophosphate (AMP) and pyrophosphate (PPi).
Phosphorylation: ATP acts as a phosphate donor in phosphorylation reactions, transferring a phosphate group to substrates such as proteins, sugars, and lipids.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions with the presence of enzymes such as ATPases.
Phosphorylation: Requires kinases and specific substrates under physiological conditions.
Major Products
Hydrolysis: ADP, AMP, Pi, and PPi.
Phosphorylation: Phosphorylated substrates, ADP, and AMP.
科学研究应用
Adenosine 5’-triphosphate disodium salt trihydrate is widely used in scientific research due to its central role in cellular metabolism. Some key applications include:
Biochemistry: Used to study enzyme kinetics and energy transfer processes.
Cell Biology: Employed in assays to measure cellular ATP levels, which are indicative of cell viability and metabolic activity.
相似化合物的比较
Similar Compounds
Adenosine diphosphate (ADP): A lower-energy form of ATP with two phosphate groups.
Adenosine monophosphate (AMP): A further hydrolyzed form with one phosphate group.
Guanosine triphosphate (GTP): Similar to ATP but with guanine as the nucleobase.
Uniqueness
Adenosine 5’-triphosphate disodium salt trihydrate is unique due to its high-energy phosphate bonds, making it a primary energy currency in cells. Its ability to donate phosphate groups in phosphorylation reactions and its role in energy transfer distinguish it from other nucleotides .
属性
CAS 编号 |
51963-61-2 |
|---|---|
分子式 |
C10H20N5Na2O16P3 |
分子量 |
605.19 g/mol |
IUPAC 名称 |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate;trihydrate |
InChI |
InChI=1S/C10H16N5O13P3.2Na.3H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;3*1H2/q;2*+1;;;/p-2/t4-,6-,7-,10-;;;;;/m1...../s1 |
InChI 键 |
MWEQTWJABOLLOS-AZGWGOJFSA-L |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.O.[Na+].[Na+] |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.O.O.O.[Na+].[Na+] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.O.O.O.[Na+].[Na+] |
物理描述 |
Solid |
溶解度 |
1000.0 mg/mL; 862 mg/mL (magnesium salt) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)





![3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2816216.png)
![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2816217.png)
![(2E)-3-(4-nitrophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2816218.png)
![5-Azaspiro[3.5]non-7-ene;hydrochloride](/img/structure/B2816222.png)
![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)

![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide](/img/structure/B2816226.png)
![N-(2,4-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816227.png)
